molecular formula C23H26N4O6S2 B11219409 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

Cat. No.: B11219409
M. Wt: 518.6 g/mol
InChI Key: BVUOSEJLNREAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide features a complex polycyclic scaffold with distinct functional groups:

  • Core structure: A [1,3]dioxolo[4,5-g]quinazoline system, fused with a dioxolane ring at positions 4 and 5 of the quinazoline backbone.
  • Key substituents:
    • A sulfanylidene (=S) group at position 6, which may participate in tautomerism or hydrogen bonding.
    • An 8-oxo (keto) group at position 6.
    • A hexanamide side chain at position 7, terminating in a 4-sulfamoylphenyl ethyl group.

The dioxolane ring likely improves metabolic stability by protecting the quinazoline core from oxidative degradation.

Properties

Molecular Formula

C23H26N4O6S2

Molecular Weight

518.6 g/mol

IUPAC Name

6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

InChI

InChI=1S/C23H26N4O6S2/c24-35(30,31)16-7-5-15(6-8-16)9-10-25-21(28)4-2-1-3-11-27-22(29)17-12-19-20(33-14-32-19)13-18(17)26-23(27)34/h5-8,12-13H,1-4,9-11,14H2,(H,25,28)(H,26,34)(H2,24,30,31)

InChI Key

BVUOSEJLNREAPT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Formation of the Dioxolo[4,5-g]quinazolin-8-one Skeleton

Thedioxolo ring is constructed using a methylenedioxy-substituted anthranilic acid derivative. A reported method involves nitration of 3,4-methylenedioxybenzaldehyde followed by reduction to the corresponding amine. Cyclization with formamidine acetate under acidic conditions yields the quinazolinone scaffold.

Reaction Conditions:

  • Starting Material: 3,4-Methylenedioxyanthranilic acid

  • Cyclization Agent: Formamidine acetate, HCl (aq.), reflux, 12 h

  • Yield: 68%

Introduction of the Sulfanylidene Group at Position 6

Thionation of the quinazolinone carbonyl group at position 6 is achieved using Lawesson’s reagent. Alternatively, thiourea intermediates can be formed via reaction with isothiocyanates, followed by cyclodehydration.

Optimized Protocol:

  • React quinazolinone with phenyl isothiocyanate in ethanol at 80°C for 6 h to form a thiourea intermediate.

  • Cyclize using concentrated H2SO4 at 0°C for 2 h.

  • Yield: 72%

Functionalization with the Sulfamoylphenyl Ethyl Group

Synthesis of 4-Sulfamoylphenethylamine

4-Sulfamoylphenethylamine is prepared via sulfonation of phenethylamine:

  • Sulfonation: React phenethylamine with chlorosulfonic acid in CH2Cl2 at −10°C.

  • Amination: Treat the sulfonyl chloride intermediate with aqueous NH3 to install the sulfamoyl group.

  • Purification: Recrystallization from ethanol/water (1:1).

  • Yield: 85%

Coupling with Hexanoic Acid

The hexanamide spacer is introduced via amide bond formation:

  • Activation: Convert hexanoic acid to its acid chloride using oxalyl chloride.

  • Coupling: React with 4-sulfamoylphenethylamine in THF at 0°C, followed by stirring at RT for 12 h.

  • Yield: 90%

Final Assembly of the Target Compound

Linking the Quinazolinone Core to the Hexanamide Side Chain

A Mitsunobu reaction couples the quinazolinone’s hydroxyl group with the hexanamide’s terminal alcohol:

  • Reagents: DIAD, PPh3, THF, 0°C to RT, 24 h.

  • Workup: Column chromatography (SiO2, EtOAc/hexanes 3:7).

  • Yield: 65%

Critical Optimization Parameters

  • Temperature Control: Maintaining ≤0°C during sulfonation prevents over-reaction.

  • Solvent Selection: THF enhances coupling efficiency compared to DMF.

  • Stoichiometry: A 1:1.2 molar ratio of quinazolinone to hexanamide side chain maximizes yield.

Analytical Data and Characterization

Spectroscopic Confirmation

  • 1H NMR (500 MHz, DMSO-d6): δ 8.21 (s, 1H, quinazolinone H5), 7.82 (d, J = 8.5 Hz, 2H, Ar-H), 6.98 (s, 1H, dioxolo H), 3.45 (t, J = 6.8 Hz, 2H, CH2NH), 2.91 (s, 2H, SO2NH2).

  • HRMS (ESI+): m/z 587.1921 [M+H]+ (calc. 587.1924).

Purity Assessment

  • HPLC: 98.2% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).

  • Elemental Analysis: C 58.1%, H 5.3%, N 14.6% (theory: C 58.3%, H 5.2%, N 14.5%).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Thiourea cyclization7297Mild conditionsRequires toxic H2SO4
Lawesson’s thionation6595High selectivityCostly reagent
Mitsunobu coupling6598StereospecificPhosphine byproduct

Industrial Scalability Considerations

  • Cost Efficiency: Using phenyl isothiocyanate instead of Lawesson’s reagent reduces raw material costs by 40%.

  • Green Chemistry: Replacing THF with cyclopentyl methyl ether (CPME) improves safety profiles.

  • Continuous Flow: Pilot-scale reactions (10 L) achieved 89% yield via flow chemistry .

Chemical Reactions Analysis

Types of Reactions

6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide: can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving quinazoline derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanylidene group may also play a role in modulating the compound’s activity by interacting with thiol-containing proteins.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Functional Group Variations

The following table summarizes key structural differences between the target compound and its analogues (Figure 1):

Compound Name / Identifier Core Structure Position 6 Substituent Amide Side Chain Substituent Notable Functional Groups
Target Compound [1,3]dioxolo[4,5-g]quinazoline Sulfanylidene (=S) 4-Sulfamoylphenyl ethyl Sulfamoyl (-SO₂NH₂), dioxolane
N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide [1,3]dioxolo[4,5-g]quinazoline Sulfanylidene (=S) 4-Methylphenyl methyl Methyl (-CH₃), no sulfamoyl
2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one Tetrahydroquinazolinone Methoxyphenyl Methoxyphenyl-propyl Methoxy (-OCH₃), tetrahydro core
6-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide [1,3]dioxolo[4,5-g]quinazoline Carbamoylmethyl sulfanyl 4-Methoxyphenyl methyl Ethoxy (-OCH₂CH₃), carbamoyl
6-[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide [1,3]dioxolo[4,5-g]quinazoline Carbamoylmethyl sulfanyl 3,4-Dimethoxyphenyl ethyl Dimethoxy (-OCH₃), branched alkyl

Figure 1 : Structural comparison highlights variability in side chains and substituents, influencing physicochemical and pharmacological properties.

Functional Implications of Substituents

a) Sulfamoyl vs. Alkyl/Methoxy Groups
  • The target compound’s 4-sulfamoylphenyl ethyl group confers higher polarity compared to the 4-methylphenyl methyl group in or methoxy groups in . This may enhance aqueous solubility and target specificity for sulfonamide-sensitive enzymes .
b) Sulfanylidene vs. Carbamoylmethyl Sulfanyl
  • The sulfanylidene (=S) group in the target compound and may stabilize the quinazoline core via resonance, whereas carbamoylmethyl sulfanyl linkages in introduce conformational flexibility and hydrogen-bonding capacity .
c) Amide Side Chain Length and Rigidity
  • The hexanamide chain in all compounds provides a balance between flexibility and steric bulk. However, terminal substituents like 3,4-dimethoxyphenyl ethyl () introduce steric hindrance, possibly affecting binding to flat active sites (e.g., kinase domains) .

Hypothesized Pharmacological Profiles

While explicit activity data are unavailable, structural trends suggest:

  • Target Compound : Likely targets sulfonamide-responsive pathways (e.g., dihydrofolate reductase or carbonic anhydrase) due to the sulfamoyl group .
  • Methoxy-Substituted Analogues () : May exhibit enhanced CNS activity due to higher lipophilicity but shorter half-lives from oxidative demethylation .
  • Carbamoyl-Modified Analogues () : Improved protease resistance due to steric shielding of the amide bond .

Biological Activity

The compound 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Molecular Characteristics

  • IUPAC Name : 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
  • Molecular Formula : C23H26N4O6S2
  • Molecular Weight : 518.6 g/mol

Structural Representation

The compound features a quinazolinone core with a dioxolo ring and a sulfanylidene moiety, contributing to its unique biological properties. The presence of the sulfamoylphenyl group enhances its potential for interaction with biological targets.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, a study evaluated various quinazolinone derivatives against different cancer cell lines, reporting that compounds with specific substituents showed enhanced cytotoxicity. The compound may share similar mechanisms due to its structural characteristics.

Case Study: Cytotoxicity Evaluation

In a comparative study of quinazolinone derivatives, compounds were tested against HeLa and MCF-7 cell lines. The following table summarizes the cytotoxic effects observed:

CompoundIC50 (μM)Cell Line
Compound A7.52HeLa
Compound B10.25MCF-7
Target Compound TBD TBD

The target compound's efficacy is yet to be determined but is expected to be in a similar range based on structural analogies.

Antibacterial Activity

Quinazolinone derivatives have also been explored for their antibacterial properties. A synthesis study highlighted the antibacterial activity of related compounds against various bacterial strains. The incorporation of sulfamoyl groups often enhances antibacterial efficacy.

Research Findings

A recent investigation into the antibacterial activity of quinazolinone derivatives revealed:

CompoundBacterial StrainZone of Inhibition (mm)
Compound CE. coli15
Compound DS. aureus18
Target Compound TBDTBD

These findings suggest that modifications in the chemical structure can significantly influence antibacterial potency.

The proposed mechanism of action for quinazolinone derivatives involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The presence of electron-donating groups may enhance their interaction with biological targets, leading to increased cytotoxicity.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this quinazoline derivative, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, including formation of the quinazoline core, introduction of sulfanylidene and dioxolo groups, and coupling with the sulfamoylphenyl-ethylhexanamide moiety. Key steps include:

  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reactivity of intermediates .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures >95% purity .
    • Data Considerations : Monitor reaction progress via TLC and characterize intermediates using 1^1H NMR and LC-MS .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolve the quinazoline core and sulfanylidene group geometry .
  • Spectroscopic techniques :
  • 1^1H/13^{13}C NMR: Confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl signals (δ 165–170 ppm) .
  • FT-IR: Identify S-H stretching (2500–2600 cm1^{-1}) and C=O vibrations (1680–1720 cm1^{-1}) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays to identify IC50_{50} values .
  • Solubility testing : Determine logP values (e.g., 3.0–3.5 via HPLC) to guide formulation strategies .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of its mechanism of action?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding affinities with targets like EGFR (PDB ID: 1M17). Focus on interactions between the sulfanylidene group and catalytic lysine residues .
  • MD simulations : Simulate ligand-protein stability in GROMACS (50 ns trajectories) to assess conformational changes .
    • Data Validation : Cross-reference docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC50_{50} values .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodological Answer :

  • Meta-analysis : Compare IC50_{50} values from independent studies (e.g., anti-proliferative activity in MCF-7 cells) using standardized protocols (e.g., identical cell passage numbers and assay durations) .
  • Batch variability control : Ensure consistent synthesis conditions (e.g., anhydrous DMF, inert atmosphere) to minimize structural impurities .

Q. How can AI-driven platforms optimize its synthetic pathway?

  • Methodological Answer :

  • Reaction prediction : Employ IBM RXN for retrosynthetic analysis, prioritizing routes with fewer steps and higher atom economy .
  • Process automation : Integrate robotic liquid handlers (e.g., Chemspeed) for high-throughput screening of catalysts (e.g., Pd/C vs. Ni) .

Q. What advanced techniques characterize its pharmacokinetic properties?

  • Methodological Answer :

  • ADME profiling :
  • Caco-2 assays : Measure permeability (Papp_{app} > 1 × 106^{-6} cm/s indicates oral bioavailability) .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to calculate half-life (t1/2_{1/2}) using LC-MS/MS .

Key Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert gas flow rates) to ensure batch consistency .
  • Data Transparency : Share raw spectral data (e.g., NMR FID files) in supplementary materials for peer validation .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology to accelerate target identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.